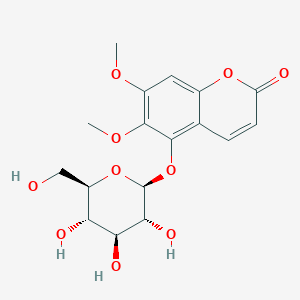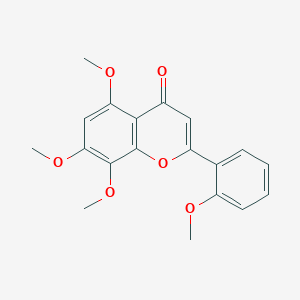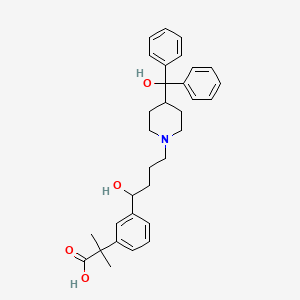
Méta-Fexofénadine
Vue d'ensemble
Description
Meta-Fexofenadine, also known as meta-MDL-16455, is an isomer of Fexofenadine . Fexofenadine, sold under the brand name Allegra among others, is an antihistamine pharmaceutical drug used in the treatment of allergy symptoms, such as hay fever and urticaria . It is a selective peripheral H1 blocker .
Molecular Structure Analysis
The meta-Fexofenadine molecule contains a total of 79 bond(s). There are 40 non-H bond(s), 19 multiple bond(s), 10 rotatable bond(s), 1 double bond(s), 18 aromatic bond(s), 4 six-membered ring(s), 1 carboxylic acid(s) (aliphatic), 1 tertiary amine(s) (aliphatic), 3 hydroxyl group(s), 1 secondary alcohol(s), and 1 tertiary alcohol(s) .Physical and Chemical Properties Analysis
The phase transformation of Fexofenadine Hydrochloride (FXD) was studied and quantified with XRD and thermal analysis . When FXD was mixed with water, it rapidly converted to Form II, while the conversion is retarded when FXD is formulated with excipients .Applications De Recherche Scientifique
Contrôle de la qualité dans la fabrication des médicaments
La Méta-Fexofénadine joue un rôle crucial dans le contrôle de la qualité des produits pharmaceutiques. Pendant le processus de fabrication, la présence de différentes formes polymorphes des principes pharmaceutiques actifs (PPA) comme la Fexofénadine peut affecter significativement la performance du produit final. La recherche a montré que le contrôle de la transformation de phase du chlorhydrate de Fexofénadine pendant la granulation humide est essentiel. La teneur en eau est un facteur clé dans la conversion polymorphe, impactant la qualité et la performance du médicament {svg_1}.
Analyse chromatographique
La this compound est utilisée dans le développement de méthodes chromatographiques pour déterminer la présence de chlorhydrate de Fexofénadine et ses impuretés associées dans les comprimés pharmaceutiques. Les méthodes chromatographiques indicatrices de la stabilité sont cruciales pour assurer la sécurité et l’efficacité du médicament dans sa forme posologique {svg_2}.
Études de stabilité
Les études de stabilité du chlorhydrate de Fexofénadine impliquent de soumettre le médicament à diverses conditions de stress telles que l’oxydation, l’hydrolyse, la photolyse et la chaleur. Ces études aident à comprendre les voies de dégradation et à développer des protocoles de stockage et de manipulation appropriés pour le médicament {svg_3}.
Profil de sécurité
La méta-analyse des effets antihistaminiques et des profils de sécurité de la Fexofénadine a indiqué qu’elle présente de meilleurs profils de sécurité par rapport aux autres antihistaminiques de deuxième génération. Ce type de recherche est fondamental pour l’application clinique du médicament, garantissant qu’il est à la fois efficace et sûr pour les patients {svg_4}.
Caractérisation des granulés
La recherche sur la transition de phase du chlorhydrate de Fexofénadine pendant la granulation humide a montré que le médicament dissous peut agir comme un liant, améliorant les propriétés des granulés telles que la densité et la fluidité. Cependant, une quantité excessive d’eau peut entraîner une libération incomplète pendant la dissolution, soulignant l’importance du contrôle de la transition de phase et de la quantité d’eau ajoutée pendant le processus {svg_5}.
Mécanisme D'action
Target of Action
Meta-Fexofenadine, also known as Fexofenadine, is a selective antagonist for the H1 receptor . The H1 receptor is primarily found on smooth muscle, endothelial cells, and in the central nervous system . It plays a crucial role in mediating allergic reactions .
Mode of Action
Meta-Fexofenadine works by selectively antagonizing the H1 receptors on the surface of cells in different organ systems . By blocking these receptors, it prevents the activation of the H1 receptors by histamine, thereby preventing the symptoms associated with allergies from occurring .
Biochemical Pathways
The primary biochemical pathway affected by Meta-Fexofenadine is the histamine pathway. Histamine, when bound to the H1 receptors, triggers allergic reactions. Meta-Fexofenadine, by blocking these receptors, prevents histamine from exerting its effect, thus mitigating allergic symptoms .
Pharmacokinetics
Meta-Fexofenadine is rapidly absorbed, with peak plasma concentrations achieved one hour after oral administration . It is very minimally metabolized, with only 5% of an ingested dose undergoing hepatic metabolism . The absolute oral bioavailability of Meta-Fexofenadine is 0.35 .
Result of Action
The molecular and cellular effects of Meta-Fexofenadine’s action result in the alleviation of allergic symptoms. By blocking the H1 receptors, Meta-Fexofenadine prevents histamine from triggering allergic reactions, thereby reducing symptoms such as sneezing, runny nose, itchy eyes or skin, and general body fatigue .
Action Environment
Environmental factors, particularly air pollution, can influence the action, efficacy, and stability of Meta-Fexofenadine. For instance, exposure to air pollutants and climate change are contributing factors to increasing prevalence and allergic rhinitis symptom exacerbation . Meta-fexofenadine has been shown effective in relieving pollen-induced air pollution-aggravated allergic rhinitis symptoms .
Orientations Futures
Analyse Biochimique
Biochemical Properties
Meta-Fexofenadine acts as an antagonist to histamine H1 receptors . It interacts with these receptors, blocking the action of histamine, a compound involved in allergic reactions .
Cellular Effects
In cells, Meta-Fexofenadine’s primary effect is to reduce the symptoms associated with allergic reactions . By blocking histamine H1 receptors, it prevents histamine from exerting its effects, thereby mitigating symptoms such as itching, sneezing, and rhinorrhea .
Molecular Mechanism
At the molecular level, Meta-Fexofenadine functions by binding to histamine H1 receptors, preventing histamine from interacting with these receptors . This inhibits the downstream effects of histamine, reducing the symptoms of allergic reactions .
Temporal Effects in Laboratory Settings
The effects of Meta-Fexofenadine have been observed to be stable over time in laboratory settings . It maintains its antihistamine effects and safety profiles, making it a reliable choice for the treatment of allergic conditions .
Dosage Effects in Animal Models
In animal models, the effects of Meta-Fexofenadine have been observed to vary with dosage . While it is generally well-tolerated, higher doses may lead to increased frequency of adverse events .
Metabolic Pathways
Meta-Fexofenadine is involved in metabolic pathways related to the metabolism of histamine . By acting as a histamine H1 receptor antagonist, it can influence the overall flux of these pathways .
Transport and Distribution
Meta-Fexofenadine is distributed throughout the body where it can interact with histamine H1 receptors .
Subcellular Localization
Given its role as a histamine H1 receptor antagonist, it is likely that it localizes to areas of the cell where these receptors are present .
Propriétés
IUPAC Name |
2-[3-[1-hydroxy-4-[4-[hydroxy(diphenyl)methyl]piperidin-1-yl]butyl]phenyl]-2-methylpropanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H39NO4/c1-31(2,30(35)36)28-16-9-11-24(23-28)29(34)17-10-20-33-21-18-27(19-22-33)32(37,25-12-5-3-6-13-25)26-14-7-4-8-15-26/h3-9,11-16,23,27,29,34,37H,10,17-22H2,1-2H3,(H,35,36) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RYHUKJMCYGRCSM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C1=CC=CC(=C1)C(CCCN2CCC(CC2)C(C3=CC=CC=C3)(C4=CC=CC=C4)O)O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H39NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00744093 | |
| Record name | 2-[3-(1-Hydroxy-4-{4-[hydroxy(diphenyl)methyl]piperidin-1-yl}butyl)phenyl]-2-methylpropanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00744093 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
501.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
479035-75-1 | |
| Record name | 3-(1-Hydroxy-4-(4-(hydroxydiphenylmethyl)-1-piperidinyl)butyl)-alpha,alpha-dimethyl benzeneacetic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0479035751 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-[3-(1-Hydroxy-4-{4-[hydroxy(diphenyl)methyl]piperidin-1-yl}butyl)phenyl]-2-methylpropanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00744093 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-(1-HYDROXY-4-(4-(HYDROXYDIPHENYLMETHYL)-1-PIPERIDINYL)BUTYL)-.ALPHA.,.ALPHA.-DIMETHYL BENZENEACETIC ACID | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6MJ77LD5RJ | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



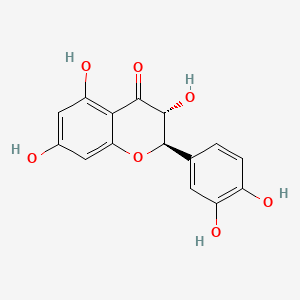


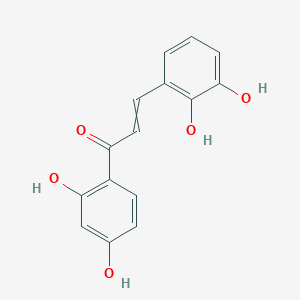
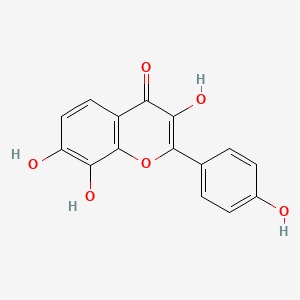
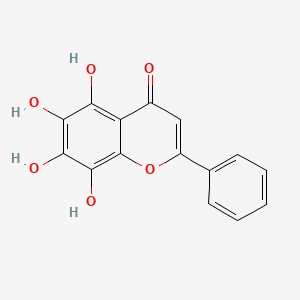
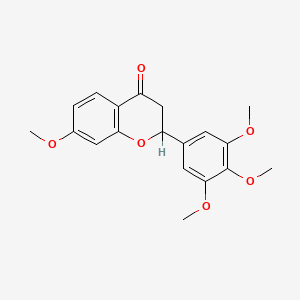
![(2S,3R,4S,5S,6R)-2-[2,4-dihydroxy-6-[(E)-2-(4-hydroxyphenyl)ethenyl]phenoxy]-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B600738.png)
